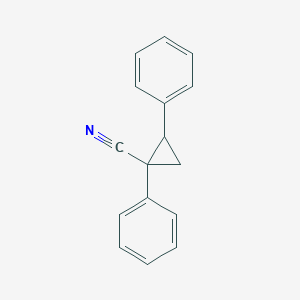

Cyclopropanecarbonitrile, 1,2-diphenyl-

Description

Cyclopropanecarbonitrile, 1,2-diphenyl- (CAS: 10224-14-3), is a substituted cyclopropane derivative characterized by a three-membered cyclopropane ring with two phenyl groups at the 1- and 2-positions and a nitrile (-CN) functional group. This compound belongs to the broader class of alicyclic nitriles, which are of interest in organic synthesis and materials science due to their unique structural strain and reactivity . The cyclopropane ring introduces significant angle strain (Baeyer strain), as the bond angles deviate from the ideal tetrahedral geometry, making the compound a valuable intermediate in ring-opening reactions or strain-release polymerization .

The synthesis of cyclopropane derivatives like 1,2-diphenylcyclopropanecarbonitrile often involves cyclization reactions. For example, analogous compounds are synthesized via nucleophilic substitution using dibromoalkanes and bases like sodium ethoxide, followed by functional group modifications (e.g., nitrile introduction) .

Properties

CAS No. |

10224-14-3 |

|---|---|

Molecular Formula |

C16H13N |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

1,2-diphenylcyclopropane-1-carbonitrile |

InChI |

InChI=1S/C16H13N/c17-12-16(14-9-5-2-6-10-14)11-15(16)13-7-3-1-4-8-13/h1-10,15H,11H2 |

InChI Key |

MIVVDTYTHSYGAF-UHFFFAOYSA-N |

SMILES |

C1C(C1(C#N)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1C(C1(C#N)C2=CC=CC=C2)C3=CC=CC=C3 |

Synonyms |

1,2-Diphenylcyclopropanecarbonitrile |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Cyclopropanecarbonitrile (CAS: 5500-21-0)

- Structure : Lacks phenyl substituents, comprising a simple cyclopropane ring with a nitrile group.

- Applications : Used as a precursor in agrochemicals and pharmaceuticals, as indicated by market reports .

1,2-Diphenylcyclopropane Derivatives

- Structural Analogs : Compounds like 1,2-diphenylcyclopropane (without the nitrile group) exhibit similar steric effects but lack the nitrile’s electrophilic character. The phenyl groups enhance stability via conjugation but reduce solubility in polar solvents.

Other Alicyclic Nitriles

- Example : Hexanedinitrile (CAS: 13361-34-7)

Physicochemical Properties

Market and Industrial Relevance

- 1,2-Diphenylcyclopropanecarbonitrile : Niche applications in advanced material research due to its strained structure and functional groups. Market data specific to this compound is absent in the provided sources, though the broader cyclopropanecarbonitrile market is projected to grow at a CAGR of 5.2% from 2024 to 2031 .

- Competitors : Cyclopropanecarbonitrile (CAS: 5500-21-0) dominates industrial use, with established roles in synthesizing cyclopropane-containing drugs and pesticides .

Preparation Methods

Synthesis of Phenyl HIAT

The protocol begins with the preparation of phenyl HIAT, synthesized by reacting cyanophenyliodonium triflate (0.35 g, 1 equiv.) with phenylethynyltributyltin (0.37 g, 1 equiv.) in dry dichloromethane at -45°C under argon. The reaction mixture is stirred for 30 minutes, during which the HIAT precipitates upon addition of diethyl ether and hexane. Isolation via Büchner filtration yields the HIAT as a stable solid, stored in cold, opaque conditions to prevent degradation.

Cyclopropanation Reaction

In a representative procedure, phenyl HIAT (0.300 g) is combined with sodium azide (0.047 g) in dry methanol, generating a cyanocarbene intermediate via dinitrogen extrusion. Introducing styrene as the alkene substrate facilitates cyclopropanation, producing 1,2-diphenylcyclopropanecarbonitrile in 61% yield after purification. This method avoids traditional cyanide reagents, enhancing safety, but requires stringent anhydrous and low-temperature conditions.

Base-Induced Coupling of 1,2,4-Trichlorobenzene with 5-Amino-2,3-Dihydrothiophene-4-Carbonitrile

An alternative industrial route involves the coupling of 1,2,4-trichlorobenzene and 5-amino-2,3-dihydrothiophene-4-carbonitrile under basic conditions. This method emphasizes cost-effectiveness and scalability, circumventing toxic intermediates.

Reaction Mechanism and Conditions

In a typical experiment, 1,2,4-trichlorobenzene (1.44 g, 7.9 mmol) and 5-amino-2,3-dihydrothiophene-4-carbonitrile (1.0 g, 7.9 mmol) are dissolved in DMF (16.4 mL) and treated with lithium bis(trimethylsilyl)amide (15.8 mL, 1M in THF) at room temperature. After 4 hours at 65–70°C, the reaction is quenched with saturated ammonium chloride, extracted with methyl tert-butyl ether, and purified via silica gel chromatography to yield 1,2-diphenylcyclopropanecarbonitrile (85.4%). The use of DMF as a polar aprotic solvent facilitates nucleophilic aromatic substitution, while lithium bis(trimethylsilyl)amide acts as a strong, non-nucleophilic base.

Industrial Advantages

This method avoids hazardous cyanide precursors and operates under mild conditions, making it suitable for large-scale production. The patent highlights reduced waste generation and insensitivity to scale-up effects, critical for manufacturing.

Comparative Analysis of Synthetic Methods

The following table contrasts the two primary methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.